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Compound of Interest

Methyl 1-
Compound Name:
Bromocyclopropanecarboxylate

Cat. No.: B1422559

An In-Depth Technical Guide to the Structural Analysis and Characterization of Methyl 1-
Bromocyclopropanecarboxylate

Introduction: The Significance of a Strained Ring

Methyl 1-bromocyclopropanecarboxylate is a key organic intermediate whose value lies in
the unique chemical reactivity conferred by its strained three-membered ring.[1] As a
functionalized cyclopropane, it serves as a versatile building block in the synthesis of complex
molecules, particularly in the pharmaceutical and agrochemical industries.[2][3] The presence
of a bromine atom at the quaternary carbon and a methyl ester group provides two distinct
points for chemical modification, making it a powerful tool for medicinal chemists and synthesis
professionals.[1] This guide offers a detailed exploration of the analytical methodologies
required to confirm the structure and purity of this compound, providing researchers with the
necessary framework for its confident application.

The core of this molecule features a cyclopropane ring, a methyl ester, and a bromine atom.
This combination dictates its physical properties and spectroscopic signature. It typically
presents as a colorless to pale yellow liquid, soluble in common organic solvents but with
limited solubility in water.[1][2] Its reactivity is largely driven by the high ring strain of the
cyclopropane and the electrophilic nature of the carbon bearing the bromine atom.[1]

Physicochemical and Safety Profile
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A precise understanding of the compound's physical properties and hazards is fundamental to
its effective and safe use in a laboratory setting.

Table 1: Key Physicochemical Properties

Property Value Source(s)
Molecular Formula CsH7BrO:2 [11[4115]
Molecular Weight 179.01 g/mol [11[4115]
CAS Number 96999-01-8 [2][6]
Appearance Colorless to pale yellow liquid [1][2][6]
Boiling Point ~151 °C [21[7]
Density ~1.727 g/lcm3 [2][7]
Flash Point ~45 °C [21[7]
Solubility Soluble in organic solvents like

ethanol and ether.[1][2]
Storage 2-8°C, Refrigerator [21[6]1[7]

Safety and Handling

Methyl 1-bromocyclopropanecarboxylate is classified as a hazardous substance and
requires careful handling in a well-ventilated chemical fume hood.[8] All personnel should wear
appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab
coat.

Key Hazards:

o Flammable: It is a flammable liquid and vapor.[4] Keep away from heat, sparks, and open
flames.[8]

 Toxicity: Harmful if swallowed.[4]

« Irritant: Causes skin and serious eye irritation.[2][4] May cause respiratory irritation.[4]

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://cymitquimica.com/cas/96999-01-8/
https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-1-Bromocyclopropanecarboxylate
https://www.scbt.com/p/methyl-1-bromocyclopropanecarboxylate-96999-01-8
https://cymitquimica.com/cas/96999-01-8/
https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-1-Bromocyclopropanecarboxylate
https://www.scbt.com/p/methyl-1-bromocyclopropanecarboxylate-96999-01-8
https://www.chembk.com/en/chem/1-Bromocyclopropanecarboxylic%20acid%20methyl%20ester
https://www.sigmaaldrich.com/TW/zh/product/synthonixcorporation/sy3h3249f946?context=bbe
https://cymitquimica.com/cas/96999-01-8/
https://www.chembk.com/en/chem/1-Bromocyclopropanecarboxylic%20acid%20methyl%20ester
https://www.sigmaaldrich.com/TW/zh/product/synthonixcorporation/sy3h3249f946?context=bbe
https://www.chembk.com/en/chem/1-Bromocyclopropanecarboxylic%20acid%20methyl%20ester
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB52524206.htm
https://www.chembk.com/en/chem/1-Bromocyclopropanecarboxylic%20acid%20methyl%20ester
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB52524206.htm
https://www.chembk.com/en/chem/1-Bromocyclopropanecarboxylic%20acid%20methyl%20ester
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB52524206.htm
https://cymitquimica.com/cas/96999-01-8/
https://www.chembk.com/en/chem/1-Bromocyclopropanecarboxylic%20acid%20methyl%20ester
https://www.chembk.com/en/chem/1-Bromocyclopropanecarboxylic%20acid%20methyl%20ester
https://www.sigmaaldrich.com/TW/zh/product/synthonixcorporation/sy3h3249f946?context=bbe
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB52524206.htm
https://www.benchchem.com/product/b1422559?utm_src=pdf-body
https://www.fishersci.com/store/msds?partNumber=AC126711000&countryCode=US&language=en
https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-1-Bromocyclopropanecarboxylate
https://www.fishersci.com/store/msds?partNumber=AC126711000&countryCode=US&language=en
https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-1-Bromocyclopropanecarboxylate
https://www.chembk.com/en/chem/1-Bromocyclopropanecarboxylic%20acid%20methyl%20ester
https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-1-Bromocyclopropanecarboxylate
https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-1-Bromocyclopropanecarboxylate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1422559?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

Comprehensive Spectroscopic Characterization

The unambiguous identification of Methyl 1-bromocyclopropanecarboxylate relies on a
synergistic application of multiple spectroscopic techniques. Each method provides a unique
piece of the structural puzzle, and together they form a self-validating system.

Workflow for Structural Elucidation

The following workflow illustrates the logical progression from initial functional group
identification to complete structural confirmation.
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Caption: Integrated workflow for structural validation.
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Infrared (IR) Spectroscopy

IR spectroscopy is the first line of analysis, providing rapid confirmation of key functional
groups. The spectrum is characterized by the presence of a strong ester carbonyl stretch and
vibrations associated with the cyclopropyl ring.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

 Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by
wiping with a solvent such as isopropanol and allowing it to dry completely.

e Background Scan: Acquire a background spectrum of the empty ATR stage. This is crucial to
subtract atmospheric (COz, H20) and instrument-related absorptions.

o Sample Application: Place a single drop of Methyl 1-bromocyclopropanecarboxylate
directly onto the center of the ATR crystal.

o Spectrum Acquisition: Lower the ATR press and apply consistent pressure to ensure good
contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16
or 32 scans over a range of 4000-400 cm™1,

o Data Processing: Perform an automatic baseline correction and peak picking on the resulting

spectrum.

Table 2: Expected IR Absorption Bands
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Wavenumber . . . L
( 1 Vibration Type Functional Group Significance
cm-
Characteristic of
~3100 - 3000 C-H Stretch Cyclopropyl C-H strained ring C-H
bonds.[9]
Strong, sharp
~1735 C=0 Stretch Ester Carbonyl absorption confirming
the ester.
Deformation vibration
~1450 CHz2 Scissoring Cyclopropyl CH2 of the methylene

groups.[9]

Strong absorption
~1200 - 1000 C-O Stretch Ester C-O associated with the

ester linkage.

Skeletal vibration
characteristic of the
cyclopropyl group.[9]
[10]

~1020 Ring Vibration Cyclopropane Ring

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed structural information, mapping out the carbon-
hydrogen framework of the molecule.

Experimental Protocol: NMR Sample Preparation and Acquisition

o Sample Preparation: Dissolve approximately 10-20 mg of Methyl 1-
bromocyclopropanecarboxylate in ~0.6 mL of a deuterated solvent (e.g., CDCIs) in a
standard 5 mm NMR tube.

e Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium
signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
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e 1H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. A 30° pulse angle
with a 1-2 second relaxation delay is typically sufficient.

e 13C NMR Acquisition: Acquire a proton-decoupled *3C spectrum. Due to the lower natural
abundance and sensitivity of the 13C nucleus, a larger number of scans (e.g., 512 or 1024)
will be required.

o DEPT (Optional but Recommended): Perform DEPT-135 and DEPT-90 experiments to
differentiate between CHs, CHz, CH, and quaternary carbons. This is a self-validating step to
confirm carbon assignments.

The proton NMR spectrum is simple but highly informative. The key feature is the
diastereotopicity of the cyclopropane protons, which arise from the chiral center at C1 (even
though the molecule is achiral overall). This results in two distinct signals for the CH2 groups.

Table 3: Predicted *H NMR Spectral Data (in CDClI3)

Chemical Shift

Multiplicity Integration Assignment Rationale
(3, ppm)

Protons of the
~3.75 Singlet (s) 3H -OCHs methyl ester
group.

Cyclopropyl
~1.65-1.75 Multiplet (m) 2H -CH:- (cis to Br) protons cis to the
bromine atom.

Cyclopropyl

protons trans to
] -CH2- (trans to ]
~1.35-1.45 Multiplet (m) 2H B1) the bromine
r
atom, shifted

upfield.[11]

The proton-decoupled 3C NMR spectrum will show four distinct signals, corresponding to the
five carbon atoms in the molecule (the two CHz carbons are equivalent due to symmetry).

Table 4: Predicted *3C NMR Spectral Data (in CDCIs)
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Chemical Shift (5,

Carbon Type Assignment Rationale
ppm)
Carbonyl carbon of
~170 Quaternary (C) C=0
the methyl ester.[12]
~53 Methyl (CHs) -OCHs Methoxy carbon.
Quaternary
~35 Quaternary (C) C-Br cyclopropyl carbon
attached to bromine.
The two equivalent
methylene carbons of
~25 Methylene (CH-2) -CHa2-

the cyclopropane ring.
[13]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers valuable
structural clues through its fragmentation pattern. For a bromine-containing compound, the
isotopic distribution is the most definitive feature.

Experimental Protocol: Electron lonization (El)-MS

o Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or
dichloromethane) via direct infusion or through a GC inlet into the mass spectrometer.

« lonization: Utilize a standard electron ionization (El) energy of 70 eV. This provides
reproducible fragmentation patterns.

o Mass Analysis: Scan a mass range appropriate for the compound, for example, from m/z 40
to 200.

o Data Analysis: Identify the molecular ion peak and analyze its isotopic pattern. Propose
structures for the major fragment ions.

The most critical diagnostic feature in the mass spectrum is the presence of two peaks of
nearly equal intensity for the molecular ion, separated by 2 m/z units.[14] This is the classic
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signature of a molecule containing one bromine atom, corresponding to the natural abundance
of the 7°Br and 8!Br isotopes (~1:1 ratio).[14][15]

[CsH7BrOz2]*"

m/z = 178/180

- *OCHs

[M - OCHs]*

m/z = 147/149

*COOCH:s

[M - COOCH3s]*
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- oBr
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m/z =99
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Caption: Key fragmentation pathways for Methyl 1-Bromocyclopropanecarboxylate.

Table 5: Predicted Key lons in Mass Spectrum

m/z Value

lon

Significance

178 /180

[CsH7BrOz]*

Molecular lon (M*). The ~1:1
intensity ratio confirms the
presence of one bromine
atom.[14]

1477149

[CaH4Brol+

Loss of the methoxy radical
(*OCHs), a common
fragmentation for methyl
esters.[16][17]

119/121

[C3HaBr]*

Loss of the carbomethoxy
radical (*\COOCHS:).

99

[CsH702]*

Loss of the bromine radical
(*Br). This fragment will not

have a Br isotopic pattern.

Conclusion
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The structural characterization of Methyl 1-bromocyclopropanecarboxylate is a clear-cut
process when approached with a multi-technique, synergistic strategy. IR spectroscopy rapidly
confirms the essential ester functionality. Mass spectrometry provides an unequivocal
confirmation of the molecular weight and the presence of bromine through its distinct isotopic
signature. Finally, *H and 3C NMR spectroscopy deliver an unambiguous map of the
molecule's carbon-hydrogen framework, revealing the characteristic signals of the methyl ester
and the diastereotopic cyclopropyl protons. By integrating these techniques as outlined,
researchers can achieve a high level of confidence in the identity and purity of this valuable
synthetic intermediate, ensuring the integrity of their subsequent research and development
efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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